5-Chloro-2-propoxybenzaldehyde

Description

BenchChem offers high-quality 5-Chloro-2-propoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-propoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

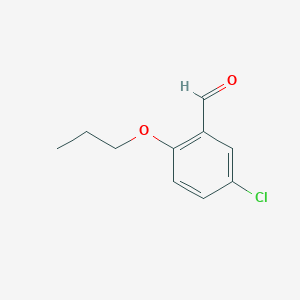

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZNXLNLEMYCCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403609 | |

| Record name | 5-chloro-2-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27590-75-6 | |

| Record name | 5-chloro-2-propoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-2-propoxybenzaldehyde CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 27590-75-6

This technical guide provides a comprehensive overview of 5-Chloro-2-propoxybenzaldehyde, a substituted aromatic aldehyde of interest in various scientific domains. This document details its chemical and physical properties, safety information, a representative synthesis protocol, and a discussion of its potential, though currently undocumented, biological activities.

Core Properties and Safety Data

5-Chloro-2-propoxybenzaldehyde is a chemical compound with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol .[1] It is classified as an irritant.[1]

Physicochemical Data

| Property | Value | Source |

| CAS Number | 27590-75-6 | [1] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |

| Molecular Weight | 198.65 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid or liquid | N/A |

| Boiling Point | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Safety Information

5-Chloro-2-propoxybenzaldehyde is designated as an irritant.[1] Handling should be performed in accordance with standard laboratory safety procedures, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.

| Hazard Statement | Description |

| Irritant | May cause irritation upon contact with skin, eyes, or respiratory tract.[1] |

Note: This is not an exhaustive list of all potential hazards. A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Synthesis Protocol

A common and effective method for the synthesis of 5-Chloro-2-propoxybenzaldehyde is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis would proceed by reacting 5-chloro-2-hydroxybenzaldehyde with a propyl halide in the presence of a suitable base.

Experimental Methodology: Williamson Ether Synthesis

Materials:

-

5-chloro-2-hydroxybenzaldehyde

-

1-Bromopropane (or 1-Iodopropane)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous Acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 5-chloro-2-hydroxybenzaldehyde in anhydrous acetone or DMF, add a molar excess of a base such as potassium carbonate or sodium hydride.

-

Stir the mixture at room temperature for a designated period to allow for the formation of the corresponding phenoxide.

-

Add a molar equivalent of 1-bromopropane or 1-iodopropane to the reaction mixture.

-

Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 5-Chloro-2-propoxybenzaldehyde.

Caption: General workflow for the synthesis of 5-Chloro-2-propoxybenzaldehyde.

Potential Biological Activity and Signaling Pathways

While no specific studies on the biological activity of 5-Chloro-2-propoxybenzaldehyde have been identified in the reviewed literature, the broader class of substituted benzaldehydes has been investigated for various pharmacological effects. These studies suggest that compounds with this core structure may exhibit cytotoxic, antimicrobial, and antioxidant properties.[2]

Hypothetical Biological Effects:

-

Cytotoxicity: Many substituted benzaldehydes have demonstrated cytotoxic activity against various cancer cell lines.[2] The mechanism of action could involve the induction of apoptosis or autophagy. Benzaldehyde itself has been shown to induce tumor-specific cytotoxicity.

-

Antimicrobial Activity: The aldehyde functional group can react with biological nucleophiles, such as amino groups in proteins and nucleic acids, potentially leading to the disruption of microbial cellular processes. Schiff bases derived from 5-chlorosalicylaldehyde have shown antibacterial and antifungal activities.

-

Antioxidant Activity: The phenolic ether moiety might contribute to antioxidant properties by scavenging free radicals, although this is speculative.

Hypothetical Signaling Pathway Involvement:

Given the known activities of similar compounds, 5-Chloro-2-propoxybenzaldehyde could potentially modulate cellular signaling pathways involved in cell proliferation, survival, and inflammation. For instance, if the compound were to exhibit cytotoxic effects, it might interact with key regulators of apoptosis, such as the Bcl-2 family of proteins or caspases. Alternatively, it could influence pro-survival pathways like the PI3K/Akt or MAPK/ERK pathways.

Without experimental data, any depiction of a signaling pathway for 5-Chloro-2-propoxybenzaldehyde would be purely speculative. Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and mechanisms of action of this compound.

Caption: A hypothetical signaling pathway for a cytotoxic benzaldehyde derivative.

References

synthesis of 5-Chloro-2-propoxybenzaldehyde from 5-chlorosalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-2-propoxybenzaldehyde from 5-chlorosalicylaldehyde. The described methodology is based on the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers. This document outlines the reaction mechanism, a detailed experimental protocol, and expected quantitative data to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

5-Chloro-2-propoxybenzaldehyde is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and biologically active compounds. Its structure, featuring an aldehyde, a chloro substituent, and a propoxy group on a benzene ring, offers multiple points for further chemical modification. The synthesis from the readily available 5-chlorosalicylaldehyde is a straightforward and efficient process.

The core of this transformation is the Williamson ether synthesis, an SN2 reaction where an alkoxide nucleophilically displaces a halide from an alkyl halide.[1][2][3] In this specific application, the phenoxide is generated from 5-chlorosalicylaldehyde by deprotonation of the hydroxyl group with a suitable base. The resulting phenoxide then reacts with a propyl halide to form the desired ether.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction. The hydroxyl group of 5-chlorosalicylaldehyde is first deprotonated by a base, typically a carbonate or hydroxide, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a propyl halide (e.g., 1-bromopropane or 1-iodopropane), displacing the halide and forming the ether linkage.

Caption: Reaction pathway for the synthesis of 5-Chloro-2-propoxybenzaldehyde.

Experimental Protocol

This protocol details the synthesis of 5-Chloro-2-propoxybenzaldehyde from 5-chlorosalicylaldehyde.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Chlorosalicylaldehyde | 635-93-8 | C₇H₅ClO₂ | 156.57 |

| 1-Bromopropane | 106-94-5 | C₃H₇Br | 123.00 |

| Anhydrous Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 |

| Acetone | 67-64-1 | C₃H₆O | 58.08 |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 |

| Saturated Sodium Bicarbonate Solution | - | NaHCO₃ | - |

| Brine (Saturated NaCl Solution) | - | NaCl | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-chlorosalicylaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and 100 mL of anhydrous acetone.

-

Addition of Alkyl Halide: While stirring the mixture, add 1-bromopropane (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.[4]

-

Extraction: Dissolve the resulting residue in dichloromethane (100 mL). Transfer the organic solution to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).[4]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation to yield the crude product.[4]

-

Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[5]

Caption: Experimental workflow for the synthesis and purification.

Data Presentation

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 5-Chlorosalicylaldehyde | C₇H₅ClO₂ | 156.57 | White to off-white crystalline solid | 635-93-8[6] |

| 5-Chloro-2-propoxybenzaldehyde | C₁₀H₁₁ClO₂ | 198.65 | Not specified, likely an oil or low-melting solid | 27590-75-6[7] |

Expected Spectroscopic Data

| Spectroscopy | Expected Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃) | δ ~10.3 (s, 1H, -CHO), 7.8-7.3 (m, 3H, Ar-H), 4.1 (t, 2H, -OCH₂-), 1.9 (m, 2H, -CH₂-), 1.1 (t, 3H, -CH₃) ppm |

| ¹³C NMR (CDCl₃) | δ ~190 (-CHO), 160-120 (Ar-C), ~70 (-OCH₂-), ~22 (-CH₂-), ~10 (-CH₃) ppm |

| IR (KBr) | ~2970 cm⁻¹ (C-H, aliphatic), ~2880, 2780 cm⁻¹ (C-H, aldehyde), ~1680 cm⁻¹ (C=O, aldehyde), ~1250 cm⁻¹ (C-O, ether) |

Safety and Handling

-

5-Chlorosalicylaldehyde: Irritant. Avoid contact with skin and eyes.

-

1-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

Potassium Carbonate: Causes serious eye irritation.

-

Acetone and Dichloromethane: Highly flammable (acetone) and volatile. Use in a well-ventilated fume hood.

-

It is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals. All procedures should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of 5-Chloro-2-propoxybenzaldehyde from 5-chlorosalicylaldehyde via the Williamson ether synthesis is a reliable and efficient method. This guide provides the necessary details for its successful implementation in a laboratory setting. The resulting product is a versatile intermediate for further synthetic transformations in the development of new chemical entities.

References

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 5-Chloro-salicylaldehyde | C7H5ClO2 | CID 12481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. matrixscientific.com [matrixscientific.com]

An In-depth Technical Guide to the Structural Analysis and Characterization of 5-Chloro-2-propoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of 5-Chloro-2-propoxybenzaldehyde. While specific experimental data for this compound is not extensively available in public scientific literature, this document outlines the predicted spectroscopic and physicochemical properties based on the analysis of structurally related compounds. Furthermore, a detailed experimental protocol for its synthesis via the Williamson ether synthesis is proposed, along with a general workflow for its characterization. This guide serves as a valuable resource for researchers interested in the synthesis and application of substituted benzaldehyde derivatives in medicinal chemistry and materials science.

Introduction

5-Chloro-2-propoxybenzaldehyde is an aromatic organic compound with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol .[1] Its structure consists of a benzene ring substituted with a chlorine atom, a propoxy group, and an aldehyde functional group. The unique arrangement of these substituents is expected to confer specific chemical reactivity and biological activity, making it a molecule of interest for applications in drug discovery and the development of novel materials. The aldehyde group can participate in various chemical transformations, such as the formation of Schiff bases, while the chloro and propoxy groups modulate the electronic and steric properties of the molecule.

Predicted Structural Analysis and Characterization

Due to the limited availability of published experimental data for 5-Chloro-2-propoxybenzaldehyde, the following sections provide a predictive analysis of its key spectroscopic features. These predictions are derived from the known spectral data of analogous compounds, including various substituted benzaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 5-Chloro-2-propoxybenzaldehyde are summarized in the tables below.

Table 1: Predicted ¹H NMR Spectral Data for 5-Chloro-2-propoxybenzaldehyde

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet | - |

| Aromatic (H-3) | 7.0 - 7.2 | Doublet | 8.5 - 9.0 |

| Aromatic (H-4) | 7.4 - 7.6 | Doublet of Doublets | 8.5 - 9.0, 2.0 - 2.5 |

| Aromatic (H-6) | 7.7 - 7.9 | Doublet | 2.0 - 2.5 |

| Propoxy (-OCH₂CH₂CH₃) | 3.9 - 4.1 | Triplet | 6.5 - 7.0 |

| Propoxy (-OCH₂CH₂CH₃) | 1.8 - 2.0 | Sextet | 6.5 - 7.5 |

| Propoxy (-OCH₂CH₂CH₃) | 0.9 - 1.1 | Triplet | 7.0 - 7.5 |

Table 2: Predicted ¹³C NMR Spectral Data for 5-Chloro-2-propoxybenzaldehyde

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 188 - 192 |

| Aromatic (C-2, C-O) | 158 - 162 |

| Aromatic (C-5, C-Cl) | 128 - 132 |

| Aromatic (C-1) | 125 - 129 |

| Aromatic (C-4) | 133 - 137 |

| Aromatic (C-6) | 129 - 133 |

| Aromatic (C-3) | 114 - 118 |

| Propoxy (-OCH₂) | 69 - 73 |

| Propoxy (-CH₂) | 21 - 25 |

| Propoxy (-CH₃) | 10 - 14 |

Infrared (IR) Spectroscopy

The IR spectrum of 5-Chloro-2-propoxybenzaldehyde is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted FT-IR Spectral Data for 5-Chloro-2-propoxybenzaldehyde

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H (Aldehyde) | Stretch | 2820 - 2850 and 2720 - 2750 | Medium to Weak |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=O (Aldehyde) | Stretch | 1680 - 1705 | Strong |

| C=C (Aromatic) | Stretch | 1580 - 1600 and 1450 - 1500 | Medium to Strong |

| C-O (Ether) | Stretch | 1240 - 1260 | Strong |

| C-Cl | Stretch | 700 - 800 | Medium to Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 5-Chloro-2-propoxybenzaldehyde would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for 5-Chloro-2-propoxybenzaldehyde

| m/z Value | Proposed Fragment | Significance |

| 198/200 | [M]⁺ | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 169/171 | [M - C₂H₅]⁺ | Loss of an ethyl group from the propoxy chain |

| 157/159 | [M - C₃H₅]⁺ | Loss of an allyl radical |

| 141/143 | [M - C₃H₅O]⁺ | Loss of the propoxy group |

| 113 | [C₆H₄ClO]⁺ | Fragmentation of the aromatic ring |

Experimental Protocols

Proposed Synthesis of 5-Chloro-2-propoxybenzaldehyde via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of 5-Chloro-2-propoxybenzaldehyde.

Materials:

-

5-Chlorosalicylaldehyde

-

1-Bromopropane (or 1-Iodopropane)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone (or Dimethylformamide, DMF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-chlorosalicylaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone.

-

Addition of Alkyl Halide: To the stirred suspension, add 1-bromopropane (1.2 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 5-Chloro-2-propoxybenzaldehyde.

Characterization Methods

The synthesized 5-Chloro-2-propoxybenzaldehyde should be characterized using the following standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃).

-

IR Spectroscopy: The FT-IR spectrum should be obtained using a neat sample on an ATR-FTIR spectrometer or as a thin film on a salt plate.

-

Mass Spectrometry: The mass spectrum should be acquired using a mass spectrometer, for example, with electron ionization (EI) or electrospray ionization (ESI) techniques.

-

Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general analytical workflow for 5-Chloro-2-propoxybenzaldehyde.

Caption: Proposed synthesis of 5-Chloro-2-propoxybenzaldehyde.

Caption: General analytical workflow for 5-Chloro-2-propoxybenzaldehyde.

References

spectral data of 5-Chloro-2-propoxybenzaldehyde (¹H NMR, ¹³C NMR, MS, IR)

An In-depth Technical Guide to the Spectral Analysis of 5-Chloro-2-propoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectral characteristics of 5-Chloro-2-propoxybenzaldehyde (CAS No: 27590-75-6, Molecular Formula: C₁₀H₁₁ClO₂, Molecular Weight: 198.65 g/mol ). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data based on established principles of spectroscopy and analysis of analogous compounds. Detailed experimental protocols for acquiring such data are also provided, along with a generalized workflow for spectral data acquisition and analysis. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and related molecules.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 5-Chloro-2-propoxybenzaldehyde. These predictions are derived from the analysis of spectral data for structurally similar compounds, including substituted benzaldehydes and other halogenated aromatic compounds.

Table 1: Predicted ¹H NMR Spectral Data of 5-Chloro-2-propoxybenzaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | s | 1H | Aldehyde proton (-CHO) |

| ~7.8 | d | 1H | Ar-H (ortho to -CHO) |

| ~7.5 | dd | 1H | Ar-H (para to -CHO) |

| ~7.0 | d | 1H | Ar-H (meta to -CHO) |

| ~4.1 | t | 2H | -OCH₂- |

| ~1.9 | sextet | 2H | -CH₂- (propyl) |

| ~1.1 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data of 5-Chloro-2-propoxybenzaldehyde

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (aldehyde) |

| ~160 | C-O (aromatic) |

| ~135 | C-Cl (aromatic) |

| ~133 | Ar-C (ortho to -CHO) |

| ~128 | Ar-C (para to -CHO) |

| ~125 | Ar-C (ipso to -CHO) |

| ~115 | Ar-C (meta to -CHO) |

| ~71 | -OCH₂- |

| ~22 | -CH₂- (propyl) |

| ~10 | -CH₃ |

Table 3: Predicted Mass Spectrometry (MS) Data of 5-Chloro-2-propoxybenzaldehyde

| m/z | Relative Abundance (%) | Assignment |

| 198 | Moderate | [M]⁺ (with ³⁵Cl) |

| 200 | Lower (approx. 1/3 of M⁺) | [M+2]⁺ (with ³⁷Cl) |

| 169 | High | [M-C₂H₅]⁺ |

| 141 | High | [M-C₃H₇O]⁺ |

| 113 | Moderate | [M-C₃H₇O-CO]⁺ |

Table 4: Predicted Infrared (IR) Spectral Data of 5-Chloro-2-propoxybenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2970-2850 | Medium | Aliphatic C-H stretch |

| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O stretch |

| ~1050 | Medium | C-O stretch |

| ~830 | Strong | C-H out-of-plane bend (substituted benzene) |

| ~750 | Strong | C-Cl stretch |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 5-Chloro-2-propoxybenzaldehyde in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The solution should be free of any particulate matter.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation and phase correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a spectral width of 0 to 220 ppm and a longer acquisition time and/or a greater number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Procedure:

-

Introduce the sample into the ion source. For EI, the sample is vaporized and bombarded with a high-energy electron beam.[1][2] For ESI, the solution is sprayed into the source at a high potential.

-

The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum. The presence of a chlorine atom is expected to produce a characteristic M+2 isotopic peak with an intensity of approximately one-third that of the molecular ion peak.[1][2][3]

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid/Solid Film: If the compound is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If it is a solid, a thin film can be cast from a volatile solvent onto a single salt plate.

-

Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal. This is often the simplest and most common method.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the prepared sample in the instrument's sample holder.

-

Acquire the sample spectrum. The instrument passes an infrared beam through the sample and a detector measures the frequencies at which radiation is absorbed.

-

The final spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectral analysis of an organic compound.

Caption: General workflow for spectral analysis.

Conclusion

This guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, MS, and IR spectral data for 5-Chloro-2-propoxybenzaldehyde, alongside standardized experimental protocols for their acquisition. The predicted data highlights the key expected spectral features, such as the downfield aldehyde proton signal in the ¹H NMR spectrum, the carbonyl carbon resonance in the ¹³C NMR spectrum, the characteristic isotopic pattern due to chlorine in the mass spectrum, and the strong carbonyl and C-O stretching bands in the IR spectrum. This information serves as a foundational reference for researchers working with this compound, aiding in its identification, characterization, and quality control in various scientific and industrial applications.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Chloro-2-propoxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Chloro-2-propoxybenzaldehyde is a substituted aromatic aldehyde with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical agents. A thorough understanding of its solubility and stability is paramount for its effective use in laboratory and development settings, impacting everything from reaction kinetics and purification to formulation and storage. This document provides a comprehensive guide to the essential physicochemical properties of 5-Chloro-2-propoxybenzaldehyde. While specific experimental data for this compound is not extensively available in public literature, this guide furnishes detailed, standardized protocols for determining its solubility and stability profiles. Furthermore, it presents a framework for data organization and visualizes the necessary experimental workflows, serving as a foundational resource for researchers.

Chemical and Physical Properties

-

IUPAC Name: 5-chloro-2-propoxybenzaldehyde

-

Molecular Formula: C₁₀H₁₁ClO₂[1]

-

Molecular Weight: 198.65 g/mol [1]

-

CAS Number: 27590-75-6[1]

-

Structure:

-

SMILES: O=CC1=CC(Cl)=CC=C1OCCC[2]

-

Solubility Profile

The solubility of a compound is a critical parameter for its application in both synthetic chemistry and pharmacology. The presence of a chloro group and a propoxy ether linkage on the benzaldehyde ring suggests that 5-Chloro-2-propoxybenzaldehyde is a lipophilic molecule with limited aqueous solubility but good solubility in common organic solvents.[3] Precise quantitative data must be determined empirically. The following tables are presented as a template for organizing experimental findings.

Table 1: Quantitative Solubility in Common Organic Solvents at 25°C

| Solvent | Predicted Solubility | Quantitative Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | High | Data to be determined |

| N,N-Dimethylformamide (DMF) | High | Data to be determined |

| Ethanol | Moderate-High | Data to be determined |

| Methanol | Moderate | Data to be determined |

| Acetonitrile (ACN) | Moderate | Data to be determined |

| Dichloromethane (DCM) | High | Data to be determined |

| Ethyl Acetate | High | Data to be determined |

| Acetone | High | Data to be determined |

Table 2: Quantitative Aqueous Solubility at 25°C

| Condition | Buffer System | Quantitative Solubility (µg/mL) |

| Acidic (pH 2.0) | 0.01 N HCl | Data to be determined |

| Neutral (pH 7.0) | Purified Water | Data to be determined |

| Physiological (pH 7.4) | Phosphate Buffer | Data to be determined |

| Basic (pH 9.0) | Borate Buffer | Data to be determined |

Stability Profile

Stability testing is essential to understand a compound's degradation pathways and to establish appropriate storage conditions and shelf-life. Aromatic aldehydes can be susceptible to oxidation, hydrolysis, and photolytic degradation. Forced degradation studies under various stress conditions are necessary to identify potential degradants and develop stability-indicating analytical methods.[4][5]

Table 3: Forced Degradation Study Summary

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Degradants |

| Acid Hydrolysis | 0.1 N HCl | 24, 48, 72 h | 60°C | Data | Data |

| Base Hydrolysis | 0.1 N NaOH | 24, 48, 72 h | 60°C | Data | Data |

| Oxidation | 3% H₂O₂ | 24, 48, 72 h | 25°C | Data | Data |

| Thermal (Solid) | Dry Heat | 7 days | 80°C | Data | Data |

| Thermal (Solution) | ACN/H₂O (1:1) | 7 days | 80°C | Data | Data |

| Photolytic (Solid) | ICH Q1B Option 2 | 1.2M lux·h | 25°C | Data | Data |

| Photolytic (Solution) | ICH Q1B Option 2 | 1.2M lux·h | 25°C | Data | Data |

Experimental Protocols

Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of 5-Chloro-2-propoxybenzaldehyde (to the point of visible solid remaining) to a known volume of the selected solvent (e.g., 2 mL) in a sealed, clear glass vial.[6]

-

Equilibration: Place the vials in a temperature-controlled shaker or agitator set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess solid.[6]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particulates are transferred, filter the supernatant through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE for organic solvents).

-

Quantification: Prepare a series of dilutions of the filtered sample. Analyze the samples using a validated, calibrated analytical method (e.g., HPLC-UV, GC-MS) to determine the concentration of the dissolved compound.

-

Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature. Express the final value in units such as mg/mL or mol/L.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines a typical forced degradation study to identify stress-induced degradation products as mandated by ICH guidelines.[7][8]

-

Stock Solution Preparation: Prepare an accurately weighed stock solution of 5-Chloro-2-propoxybenzaldehyde in a suitable solvent mixture, typically Acetonitrile:Water (1:1), at a concentration of approximately 1 mg/mL.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N HCl (final concentration 0.1 N HCl).

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH (final concentration 0.1 N NaOH).

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂).

-

Thermal Degradation: Place vials of the stock solution and the solid compound in a calibrated oven.

-

Photodegradation: Expose vials of the stock solution and the solid compound in a photostability chamber according to ICH Q1B guidelines.[4]

-

-

Control Samples: Maintain "unstressed" control samples (stock solution and solid compound) protected from light at a refrigerated temperature (2-8°C).

-

Time Points: Withdraw samples from each stress condition at predetermined time points (e.g., 0, 8, 24, 48, 72 hours). For thermal and photolytic studies, time points may be longer (e.g., 1, 3, 7 days).

-

Sample Analysis:

-

Neutralize the acid and base hydrolysis samples before analysis.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze all stressed samples and controls using a validated stability-indicating HPLC method (e.g., with a photodiode array detector).

-

-

Data Evaluation: Compare the chromatograms of stressed samples to the control. Calculate the percentage of degradation, identify the retention times of new peaks (degradants), and ensure mass balance is achieved (typically >95%).

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols described above.

Caption: Workflow for the Shake-Flask Solubility Protocol.

Caption: Workflow for Forced Degradation Stability Testing.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. 27590-75-6|5-Chloro-2-propoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 3. Buy 2-Propoxybenzaldehyde | 7091-12-5 [smolecule.com]

- 4. biomedres.us [biomedres.us]

- 5. japsonline.com [japsonline.com]

- 6. benchchem.com [benchchem.com]

- 7. gmpsop.com [gmpsop.com]

- 8. ema.europa.eu [ema.europa.eu]

5-Chloro-2-propoxybenzaldehyde safety, handling, and MSDS information

An In-depth Technical Guide to 5-Chloro-2-propoxybenzaldehyde: Safety, Handling, and MSDS

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 5-Chloro-2-propoxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, and the requisite protocols for safe laboratory use.

Chemical Identification

Basic identifying information for 5-Chloro-2-propoxybenzaldehyde is crucial for accurate record-keeping and material tracking.

| Identifier | Data | Reference |

| CAS Number | 27590-75-6 | [1][2][3] |

| Molecular Formula | C10H11ClO2 | [1][2][3] |

| Molecular Weight | 198.65 g/mol | [1][2] |

| MDL Number | MFCD03422441 | [2] |

| Purity | 97% GC | [1] |

Hazard Identification and GHS Classification

Understanding the hazards associated with 5-Chloro-2-propoxybenzaldehyde is fundamental to its safe handling. The compound is classified under the Globally Harmonized System (GHS) as follows.

| GHS Classification | Code | Description | Pictogram | Signal Word | Reference |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 | Warning | [4] |

| Skin Sensitization | H317 | May cause an allergic skin reaction | GHS07 | Warning | [2][4] |

| Serious Eye Irritation | H319 | Causes serious eye irritation | GHS07 | Warning | [2][4] |

| Specific Target Organ Toxicity (Single Exposure) | - | May cause respiratory irritation | - | - | [4] |

Note: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated[4].

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of 5-Chloro-2-propoxybenzaldehyde are not extensively available in the public domain. The table below summarizes the available information.

| Property | Value |

| Appearance | Data not available |

| Odor | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

Toxicological Information

The known toxicological effects are based on its GHS classification. Further studies are required for a comprehensive toxicological profile.

| Effect | Finding | Reference |

| Acute Oral Toxicity | Category 4: Harmful if swallowed. | [4] |

| Skin Sensitization | Category 1: May cause an allergic skin reaction. | [4] |

| Eye Irritation | Category 2A: Causes serious eye irritation. | [4] |

| Respiratory Irritation | May cause respiratory irritation. | [4] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. | [4] |

| Reproductive Toxicity | No data available. | [4] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize risk.

Handling:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[4]. A face shield may be necessary for splash hazards[5].

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood[4].

-

Hygiene: Wash hands thoroughly after handling[4]. Do not eat, drink, or smoke in the laboratory area[6].

-

Avoid Contact: Avoid contact with eyes, skin, and clothing. Do not breathe vapors, mist, or gas[4].

Storage:

-

Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place[7][8].

-

Conditions: Store away from heat, open flames, and direct sunlight[7][8].

-

Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents[7].

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of an exposure. Always have a copy of the Safety Data Sheet (SDS) available for medical personnel.

Caption: Workflow for First Aid Response to Chemical Exposure.

Experimental Protocols for First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[7]. Remove contact lenses if present and easy to do[4]. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water[7]. If an allergic reaction or irritation persists, seek medical attention[6].

-

Inhalation: Move the victim to fresh air immediately[9]. If the person is not breathing, provide artificial respiration[9]. Keep the victim warm and at rest. Get medical attention as soon as possible[9].

-

Ingestion: Do NOT induce vomiting[7]. If the victim is conscious, rinse their mouth with water and have them drink plenty of water[7]. Call a physician or Poison Control Center immediately[10].

Accidental Release and Firefighting Measures

Proper procedures must be followed to contain spills and extinguish fires safely.

Caption: Logical Workflow for Laboratory Spill Response.

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment as outlined in the section below. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas if necessary[4].

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains[4].

-

Containment and Cleanup: Pick up and arrange disposal without creating dust (if solid). Sweep up and shovel the material into suitable, closed containers for disposal[4].

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[4].

-

Hazardous Combustion Products: In case of fire, toxic fumes such as carbon oxides and hydrogen chloride gas may be liberated[5].

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear[5].

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are critical for minimizing exposure.

| Control Type | Specification | Reference |

| Engineering Controls | Work in a well-ventilated area. Use of a chemical fume hood is recommended. Eyewash stations and safety showers should be readily accessible. | [4][5] |

| Eye/Face Protection | Wear tightly fitting safety goggles. A face shield (minimum 8-inch) is recommended where splash risk is high. | [5] |

| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. | [4][5] |

| Skin and Body Protection | Wear a complete suit protecting against chemicals or a lab coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | [5] |

| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). | [4] |

Disposal Considerations

Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.

-

Product: Offer surplus and non-recyclable solutions to a licensed disposal company. The material can be burned in a chemical incinerator equipped with an afterburner and scrubber[4].

-

Contaminated Packaging: Dispose of as unused product in a licensed disposal facility[4]. Do not reuse empty containers.

References

- 1. 5-CHLORO-2-PROPOXYBENZALDEHYDE | #NV00356 | Rieke Metals Products & Services [riekemetals.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. 27590-75-6|5-Chloro-2-propoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 4. capotchem.com [capotchem.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. fishersci.com [fishersci.com]

- 8. documents.uow.edu.au [documents.uow.edu.au]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

Commercial Availability and Technical Guide: 5-Chloro-2-propoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and potential applications of 5-Chloro-2-propoxybenzaldehyde (CAS No. 27590-75-6). This valuable chemical intermediate serves as a crucial building block in the fields of medicinal chemistry, organic synthesis, and materials science.

Commercial Availability and Suppliers

5-Chloro-2-propoxybenzaldehyde is readily available from a number of commercial chemical suppliers. These companies offer various grades and quantities of the compound, suitable for research and development purposes. Researchers are advised to request a Certificate of Analysis (CoA) from their chosen supplier to obtain lot-specific data.

| Supplier | Catalog Number | Purity | Additional Information |

| Matrix Scientific | 028557 | Inquire | Hazard: Irritant. Safety Data Sheet (SDS) available for download.[1] |

| Rieke Metals | NV00356 | 97% (by GC) | Safety Data Sheet (SDS) available.[2] |

| BLD Pharm | BD140047 | Inquire | Spectroscopic data (NMR, HPLC, LC-MS, UPLC) may be available upon request.[3] |

| Reagentia | R002U6F | Inquire | Available in various quantities.[4] |

Physicochemical Properties

Below is a summary of the key physicochemical properties of 5-Chloro-2-propoxybenzaldehyde. Experimental values should be confirmed with lot-specific data from the supplier's Certificate of Analysis.

| Property | Value | Source |

| CAS Number | 27590-75-6 | [1][2] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [1] |

| Molecular Weight | 198.65 g/mol | [1] |

| Density (Predicted) | 1.183 g/cm³ | [5] |

| Purity | Typically ≥97% | [2] |

Synthesis Protocol: Williamson Ether Synthesis

The most common and efficient method for the preparation of 5-Chloro-2-propoxybenzaldehyde is the Williamson ether synthesis. This reaction involves the O-alkylation of 5-chloro-2-hydroxybenzaldehyde with a suitable propylating agent, such as 1-bromopropane or 1-iodopropane, in the presence of a base.

Experimental Protocol

Materials:

-

5-chloro-2-hydroxybenzaldehyde

-

1-Bromopropane (or 1-iodopropane)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone (or Dimethylformamide - DMF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-2-hydroxybenzaldehyde (1.0 equivalent), anhydrous potassium carbonate (1.5-2.0 equivalents), and anhydrous acetone or DMF.

-

Addition of Alkylating Agent: While stirring the mixture, add 1-bromopropane (1.1-1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Extraction: Dissolve the resulting residue in dichloromethane. Transfer the organic solution to a separatory funnel and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation to yield the crude product.

-

Purification: The crude 5-Chloro-2-propoxybenzaldehyde can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the final product.

Applications in Research and Drug Discovery

Substituted benzaldehydes, such as 5-Chloro-2-propoxybenzaldehyde, are versatile building blocks in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials.

Role as a Synthetic Intermediate

The aldehyde functional group is highly reactive and can participate in a wide range of chemical transformations, including:

-

Reductive amination: To form substituted benzylamines.

-

Wittig reaction: To create substituted styrenes.

-

Aldol condensation: To form α,β-unsaturated aldehydes or ketones.

-

Knoevenagel condensation: To synthesize various substituted alkenes.

-

Oxidation: To produce the corresponding benzoic acid derivative.

-

Reduction: To yield the corresponding benzyl alcohol.

These transformations allow for the introduction of the 5-chloro-2-propoxybenzoyl moiety into more complex molecular architectures.

Potential in Medicinal Chemistry

The chlorinated aromatic scaffold is a common feature in many biologically active molecules. The presence of the chlorine atom can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Benzaldehyde derivatives have been investigated for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[6] Specifically, chloro-containing molecules are prevalent in FDA-approved drugs and are a subject of ongoing research in drug discovery.[7] For instance, benzimidazole derivatives synthesized from substituted benzaldehydes have shown potential as inhibitors for Alzheimer's disease.[8] Furthermore, benzoxazole derivatives containing a 5-chloro substituent have been explored as potential anticancer agents.[9]

Visualizing the Synthetic Pathway and Logic

Williamson Ether Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 5-Chloro-2-propoxybenzaldehyde via the Williamson ether synthesis.

Caption: Workflow for the synthesis of 5-Chloro-2-propoxybenzaldehyde.

Signaling Pathway of Benzaldehyde Derivatives in Cancer

This diagram depicts a generalized signaling pathway that can be influenced by biologically active benzaldehyde derivatives, leading to anticancer effects.

Caption: Potential anticancer signaling pathway of benzaldehyde derivatives.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. 5-CHLORO-2-PROPOXYBENZALDEHYDE | #NV00356 | Rieke Metals Products & Services [riekemetals.com]

- 3. 27590-75-6|5-Chloro-2-propoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 4. Benzaldehyde, 5-chloro-2-propoxy- (1 x 10 g) | Reagentia [reagentia.eu]

- 5. 5-CHLORO-2-PROPOXYBENZALDEHYDE | 27590-75-6 [amp.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 5-Chloro-2-propoxybenzaldehyde: A Technical Guide for Organic Synthesis

For Immediate Release

Shanghai, China – December 27, 2025 – 5-Chloro-2-propoxybenzaldehyde, a substituted aromatic aldehyde, is emerging as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds and as a key intermediate in the development of novel therapeutic agents. This technical guide provides an in-depth overview of its synthesis, potential applications, and detailed experimental protocols for its utilization in various synthetic transformations, aimed at researchers, scientists, and professionals in drug development.

Core Properties and Synthesis

5-Chloro-2-propoxybenzaldehyde possesses a unique combination of functional groups: a reactive aldehyde, a chloro substituent, and a propoxy group on the benzene ring. This distinct substitution pattern modulates the reactivity of the aldehyde and provides handles for further functionalization, making it a valuable precursor in multistep syntheses.

The synthesis of 5-Chloro-2-propoxybenzaldehyde is typically achieved through the Williamson ether synthesis, starting from the readily available 5-chloro-2-hydroxybenzaldehyde.

Synthesis of 5-Chloro-2-propoxybenzaldehyde

A common method for the preparation of 5-Chloro-2-propoxybenzaldehyde involves the alkylation of 5-chloro-2-hydroxybenzaldehyde with a propyl halide in the presence of a base.

| Reactants | Reagents & Solvents | Conditions | Yield | Reference |

| 5-chloro-2-hydroxybenzaldehyde, 1-Bromopropane | K₂CO₃, DMF | 40 °C, 4 h | 90% | [1] |

Experimental Protocol:

To a solution of 5-chloro-2-hydroxybenzaldehyde (1.6 g, 10.0 mmol) in dimethylformamide (DMF), potassium carbonate (K₂CO₃) is added. 1-Bromopropane (1.3 g, 11.0 mmol) is then added, and the mixture is heated.[1] Upon completion, the solvent is removed, and the product is isolated and purified.

References

reactivity of the aldehyde group in 5-Chloro-2-propoxybenzaldehyde

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Chloro-2-propoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-propoxybenzaldehyde is an aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its chemical behavior is primarily dictated by the aldehyde functional group (-CHO), which is influenced by the electronic effects of the substituents on the benzene ring: a chloro group at position 5 and a propoxy group at position 2. The aldehyde group's carbon atom is electrophilic, making it a prime target for nucleophilic attack, which is the cornerstone of its reactivity.[1]

The ortho-propoxy group is an electron-donating group, which tends to decrease the electrophilicity of the carbonyl carbon through a resonance effect. Conversely, the meta-chloro group is an electron-withdrawing group, which increases the carbonyl carbon's electrophilicity via an inductive effect.[2] The interplay of these opposing electronic influences fine-tunes the reactivity of the aldehyde, making it a valuable building block for the synthesis of complex molecules in pharmaceuticals and agrochemicals.[1][3]

Chemical and Physical Properties

A summary of the key properties of 5-Chloro-2-propoxybenzaldehyde is presented below.

| Property | Value | Reference |

| CAS Number | 27590-75-6 | [4] |

| Molecular Formula | C₁₀H₁₁ClO₂ | [4] |

| Molecular Weight | 198.65 g/mol | [4] |

| MDL Number | MFCD03422441 | [4] |

Core Reactivity of the Aldehyde Group

The reactivity of 5-Chloro-2-propoxybenzaldehyde is centered on the aldehyde functional group, which readily undergoes nucleophilic addition, oxidation, and reduction reactions.

Nucleophilic Addition

Nucleophilic addition is the most characteristic reaction of aldehydes.[5] The reaction proceeds via the attack of a nucleophile on the electron-deficient carbonyl carbon.[1] The presence of both electron-donating (propoxy) and electron-withdrawing (chloro) groups modulates the reaction rate compared to unsubstituted benzaldehyde.[1][2] Strong nucleophiles typically react under neutral or basic conditions, while weaker nucleophiles require acid catalysis to enhance the electrophilicity of the carbonyl carbon.[5]

Caption: General mechanism of nucleophilic addition to an aldehyde.

Common Synthetic Transformations

The aldehyde group in 5-Chloro-2-propoxybenzaldehyde is a gateway to numerous synthetic transformations, enabling the construction of a wide array of molecular architectures.

| Reaction Type | Reagent(s) | Product Type |

| Oxidation | Potassium permanganate (KMnO₄) | 5-Chloro-2-propoxybenzoic acid[3] |

| Reduction | Sodium borohydride (NaBH₄) | (5-Chloro-2-propoxyphenyl)methanol[3] |

| Knoevenagel Condensation | Active methylene compound, weak base | α,β-unsaturated compound[6][7] |

| Wittig Reaction | Phosphorus ylide (Ph₃P=CHR') | Alkene[8][9] |

| Reductive Amination | Amine (R'NH₂), reducing agent | Secondary amine[3] |

| Hydrazone Formation | Hydrazine derivative | Hydrazone[3] |

Key Synthetic Applications and Protocols

Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound, such as malononitrile or diethyl malonate, in the presence of a weak base catalyst like piperidine or an amine.[6][7][10] This reaction is a cornerstone in the synthesis of fine chemicals and pharmaceutical intermediates.[6]

References

- 1. nbinno.com [nbinno.com]

- 2. ojs.wiserpub.com [ojs.wiserpub.com]

- 3. Buy 2-Propoxybenzaldehyde | 7091-12-5 [smolecule.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Chemicals [chemicals.thermofisher.cn]

An In-depth Technical Guide to the Electrophilicity of 5-Chloro-2-propoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilicity of 5-Chloro-2-propoxybenzaldehyde, a key parameter influencing its reactivity in various chemical transformations. Understanding the electronic nature of the carbonyl carbon in this molecule is crucial for its application in organic synthesis and drug development, where it can serve as a versatile building block. This document outlines the theoretical basis for its electrophilicity, presents comparative reactivity data of related compounds, details relevant experimental protocols for its characterization, and visualizes key reaction pathways and experimental workflows.

Core Concepts: Electrophilicity of Aromatic Aldehydes

The reactivity of the carbonyl group in benzaldehyde derivatives is primarily governed by the electrophilicity of the carbonyl carbon. This electrophilicity is significantly modulated by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this positive charge, thereby reducing its electrophilicity and reactivity towards nucleophiles.[1] Aromatic aldehydes are generally less reactive in nucleophilic addition reactions compared to their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring.[1]

In the case of 5-Chloro-2-propoxybenzaldehyde, the electrophilicity of the aldehyde functional group is influenced by the competing electronic effects of the chloro and propoxy substituents.

-

5-Chloro Group: The chlorine atom at the meta-position to the aldehyde group is an electron-withdrawing group primarily through its inductive effect (-I). This effect withdraws electron density from the aromatic ring and, consequently, from the carbonyl carbon, thus increasing its electrophilicity.

-

2-Propoxy Group: The propoxy group at the ortho-position is an electron-donating group through its resonance effect (+R) and an electron-withdrawing group through its inductive effect (-I). The resonance effect, where the lone pair of electrons on the oxygen atom is delocalized into the ring, is generally stronger than the inductive effect. This net electron donation decreases the electrophilicity of the carbonyl carbon.

The overall electrophilicity of 5-Chloro-2-propoxybenzaldehyde is a result of the balance between the electron-withdrawing inductive effect of the chlorine atom and the net electron-donating effect of the propoxy group.

Comparative Reactivity Data

| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) | Reference |

| p-NO₂ | Oxidation with BTMACB | 1.62 | [1] |

| m-NO₂ | Oxidation with BTMACB | 1.35 | [1] |

| p-Cl | Oxidation with BTMACB | 0.55 | [1] |

| H | Oxidation with BTMACB | 1.00 | [1] |

| p-CH₃ | Oxidation with BTMACB | 2.51 | [1] |

| p-OCH₃ | Oxidation with BTMACB | 6.31 | [1] |

| p-NO₂ | Wittig Reaction | 14.7 | [1] |

| m-NO₂ | Wittig Reaction | 10.5 | [1] |

| p-Cl | Wittig Reaction | 2.75 | [1] |

| H | Wittig Reaction | 1.00 | [1] |

| p-CH₃ | Wittig Reaction | 0.45 | [1] |

Note: BTMACB = Benzyltrimethylammonium chlorobromate. The relative rate constant is the ratio of the rate constant of the substituted benzaldehyde to that of the unsubstituted benzaldehyde.[1]

From this data, it is evident that electron-withdrawing groups like nitro and chloro substituents generally increase the reaction rates in nucleophilic addition reactions such as the Wittig reaction, indicating higher electrophilicity.[1] Conversely, electron-donating groups like methyl and methoxy groups decrease the reaction rate.[1] Based on these trends, the electrophilicity of 5-Chloro-2-propoxybenzaldehyde is expected to be intermediate, influenced by the opposing effects of the chloro and propoxy groups.

Experimental Protocols for Electrophilicity Determination

Several experimental and theoretical methods can be employed to quantify the electrophilicity of aldehydes.[2][3][4] A common experimental approach involves kinetic studies of reactions with a reference nucleophile.

Kinetic Analysis of Nucleophilic Addition Reactions

This protocol describes a general method for determining the electrophilicity parameter (E) of an aldehyde based on the kinetics of its reaction with a well-characterized nucleophile, following the methodology developed by Mayr and co-workers.[5]

Objective: To determine the second-order rate constant for the reaction of 5-Chloro-2-propoxybenzaldehyde with a reference nucleophile (e.g., a stabilized carbanion or a sulfur ylide) to calculate its electrophilicity parameter.

Materials:

-

5-Chloro-2-propoxybenzaldehyde

-

Reference nucleophile (e.g., dimethylsulfonium ylide)

-

Anhydrous solvent (e.g., Dimethyl Sulfoxide - DMSO)

-

UV-Vis spectrophotometer with a thermostated cell holder

-

Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of 5-Chloro-2-propoxybenzaldehyde of known concentration in anhydrous DMSO.

-

Prepare a stock solution of the reference nucleophile of known concentration in anhydrous DMSO. Both solutions should be prepared under an inert atmosphere to prevent degradation.

-

-

Kinetic Measurements:

-

Equilibrate the UV-Vis spectrophotometer to the desired reaction temperature (e.g., 20 °C).

-

In a quartz cuvette, place a known volume of the 5-Chloro-2-propoxybenzaldehyde solution.

-

Inject a known volume of the nucleophile solution into the cuvette, ensuring rapid mixing. The reaction should be carried out under pseudo-first-order conditions, with the aldehyde in large excess.

-

Immediately start monitoring the change in absorbance at the wavelength corresponding to the maximum absorbance of the nucleophile.

-

Record the absorbance data as a function of time until the reaction is complete.

-

-

Data Analysis:

-

The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential decay function.

-

The second-order rate constant (k₂) is calculated by dividing the pseudo-first-order rate constant by the concentration of the aldehyde: k₂ = k_obs / [Aldehyde]

-

The electrophilicity parameter (E) is then calculated using the linear free-energy relationship: log(k₂) = s(N + E), where 's' and 'N' are the known nucleophilicity parameters of the reference nucleophile.[5]

-

Visualizations

Reaction Mechanism: Nucleophilic Attack

The fundamental reaction showcasing the electrophilicity of 5-Chloro-2-propoxybenzaldehyde is the nucleophilic attack on the carbonyl carbon.

Caption: Generalized mechanism of nucleophilic attack on 5-Chloro-2-propoxybenzaldehyde.

Experimental Workflow for Electrophilicity Determination

The following diagram illustrates the key steps in the experimental determination of the electrophilicity parameter.

Caption: Workflow for the kinetic determination of the electrophilicity parameter.

Conclusion

The electrophilicity of 5-Chloro-2-propoxybenzaldehyde is a nuanced property resulting from the interplay of the electron-withdrawing chloro substituent and the electron-donating propoxy substituent. While a precise quantitative value requires experimental determination, a qualitative understanding based on established principles of physical organic chemistry allows for the prediction of its reactivity. The methodologies and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to effectively utilize 5-Chloro-2-propoxybenzaldehyde in their synthetic endeavors. The provided experimental protocol offers a clear path for the quantitative assessment of its electrophilic character.

References

- 1. benchchem.com [benchchem.com]

- 2. Electrophilicity and nucleophilicity of commonly used aldehydes. | Semantic Scholar [semanticscholar.org]

- 3. Electrophilicity and nucleophilicity of commonly used aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Electrophilicity and nucleophilicity of commonly used aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Quantification of the electrophilic reactivities of aldehydes, imines, and enones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Chloro-2-propoxybenzaldehyde via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-Chloro-2-propoxybenzaldehyde through the Williamson ether synthesis. This method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 1-bromopropane in the presence of a suitable base. The following application notes detail the necessary reagents, equipment, step-by-step procedure, purification, and characterization of the final product.

Introduction

The Williamson ether synthesis is a fundamental and versatile method in organic chemistry for the preparation of symmetrical and asymmetrical ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[3][4] This protocol specifically outlines the synthesis of 5-Chloro-2-propoxybenzaldehyde, a valuable building block in medicinal chemistry and materials science. The selection of a primary alkyl halide, 1-bromopropane, ensures an efficient SN2 reaction with minimal competing elimination reactions.[5]

Reaction Scheme

Data Presentation

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| 5-Chloro-2-hydroxybenzaldehyde | 635-93-8 | C₇H₅ClO₂ | 156.57[6] | 10 | 1.0 | 1.57 g |

| 1-Bromopropane | 106-94-5 | C₃H₇Br | 122.99[7] | 12 | 1.2 | 1.09 mL (1.48 g) |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | 15 | 1.5 | 2.07 g |

| Acetone | 67-64-1 | C₃H₆O | 58.08 | - | - | 50 mL |

| Product | ||||||

| 5-Chloro-2-propoxybenzaldehyde | 27590-75-6 | C₁₀H₁₁ClO₂ | 198.65[8] | 10 (theor.) | - | 1.99 g (theor.) |

Physical Properties of Reactants and Product:

| Compound | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| 5-Chloro-2-hydroxybenzaldehyde | - | 98-100[9] | - |

| 1-Bromopropane | 71[7] | -110[7] | 1.354[7] |

| 5-Chloro-2-propoxybenzaldehyde | - | - | - |

Experimental Protocol

Materials:

-

5-Chloro-2-hydroxybenzaldehyde

-

1-Bromopropane

-

Anhydrous Potassium Carbonate (finely powdered)

-

Acetone (reagent grade)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-hydroxybenzaldehyde (1.57 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

-

Add 50 mL of acetone to the flask.

-

Stir the suspension at room temperature for 15 minutes.

-

Addition of Alkyl Halide: Add 1-bromopropane (1.09 mL, 12 mmol) to the reaction mixture dropwise using a syringe or dropping funnel.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 56 °C for acetone) using a heating mantle or oil bath.

-

Maintain the reflux with vigorous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of acetone.

-

Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the resulting residue in 50 mL of diethyl ether. Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with 2 x 30 mL of saturated sodium bicarbonate solution and 1 x 30 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-Chloro-2-propoxybenzaldehyde.

-

Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Characterization:

The identity and purity of the synthesized 5-Chloro-2-propoxybenzaldehyde can be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

FT-IR Spectroscopy: To identify the functional groups present (e.g., aldehyde C=O stretch, ether C-O stretch).

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.[10]

-

Melting Point: If the product is a solid.

Mandatory Visualization

References

- 1. benchchem.com [benchchem.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. 5-CHLORO-2-HYDROXYBENZALDEHYDE | CAS 635-93-8 [matrix-fine-chemicals.com]

- 7. 1-Brompropan 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. matrixscientific.com [matrixscientific.com]

- 9. Benzaldehyde, 5-chloro-2-hydroxy- [webbook.nist.gov]

- 10. Benzaldehyde, 5-chloro-2-hydroxy- [webbook.nist.gov]

Application Notes and Protocols: Synthesis and Characterization of Schiff Bases Derived from 5-Chloro-2-propoxybenzaldehyde and Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a versatile class of organic compounds with significant importance in medicinal and pharmaceutical chemistry.[1][2] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone.[1] The resulting imine linkage is crucial for their diverse biological activities, which include antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1][2] The synthesis of novel Schiff bases is a key area of research in the development of new therapeutic agents. This document provides detailed protocols for the synthesis and characterization of Schiff bases derived from 5-Chloro-2-propoxybenzaldehyde and various primary amines, offering a foundation for further investigation and application in drug discovery and development.

General Reaction Scheme

The formation of a Schiff base from 5-Chloro-2-propoxybenzaldehyde and a primary amine proceeds via a nucleophilic addition-elimination mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is typically followed by the elimination of a water molecule, often facilitated by an acid catalyst, to form the stable imine product.

References

- 1. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]

- 2. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Knoevenagel Condensation Reactions with 5-Chloro-2-propoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction